6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a thiadiazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions. This reaction leads to the formation of the triazole ring on the thiadiazine scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or chloro groups, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies involving enzyme inhibition, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-CHLOROPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
- 6-(4-METHYLPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
Uniqueness
4-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to the presence of both a methoxy group and a chloro group, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the triazolothiadiazine scaffold provides a distinct profile that can be exploited for various applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C18H15ClN4O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H15ClN4O2S/c1-24-15-8-5-12(9-16(15)25-2)17-20-21-18-23(17)22-14(10-26-18)11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
JZWFTTUAOBDSKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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